REACTION_CXSMILES
|
CN([CH:4]=[C:5]([C:11](=O)[CH3:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.Cl.[C:15]([NH2:18])(=[NH:17])[CH3:16].CC[O-].[Na+]>CCO>[CH3:16][C:15]1[N:18]=[C:11]([CH3:12])[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:17]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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17.6 g
|
Type
|
reactant
|
Smiles
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CN(C)C=C(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)(=N)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture was refluxed for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
|
After that, ethanol removed on rotavapour
|
Type
|
CUSTOM
|
Details
|
to obtain the crude
|
Type
|
CUSTOM
|
Details
|
Crude was purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=N1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |